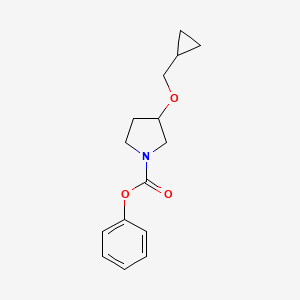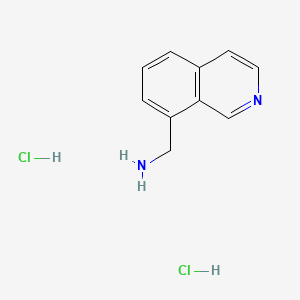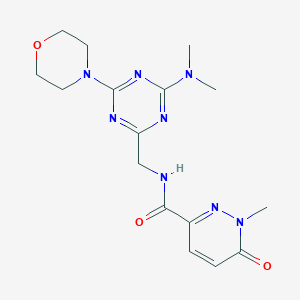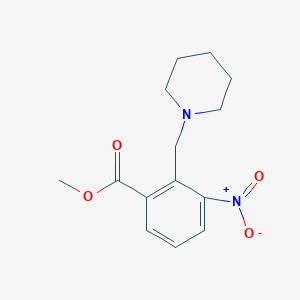
N-(2-chlorophenyl)-2-(quinolin-8-ylsulfanyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-chlorophenyl)-2-(quinolin-8-ylsulfanyl)acetamide, commonly known as CQSA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CQSA is a member of the sulfonamide class of compounds and has been shown to possess anti-inflammatory, analgesic, and anti-cancer properties.
Aplicaciones Científicas De Investigación
Therapeutic Applications
Antiviral and Neuroprotective Properties : A novel anilidoquinoline derivative related to N-(2-chlorophenyl)-2-(quinolin-8-ylsulfanyl)acetamide has been synthesized and evaluated for its efficacy in treating Japanese encephalitis. This compound demonstrated significant antiviral and antiapoptotic effects in vitro, reducing viral load and increasing survival rates in infected mice models (Ghosh et al., 2008).
Material Science Applications
Fluorescence and Host-Guest Chemistry : Aryl amide ligands, incorporating quinoline units similar to the core structure of interest, have been synthesized. These compounds exhibit promising fluorescence properties and form complexes with lanthanide ions, suggesting potential applications in materials science and optical imaging (Wu et al., 2008).
Antimicrobial Applications
Antibacterial and Antiprotozoal Activity : New quinoxaline-oxadiazole hybrids, structurally related to this compound, have been synthesized and evaluated for their antimicrobial and antiprotozoal activities. These compounds showed promising results against bacterial, fungal, and Trypanosoma cruzi infections, highlighting their potential as new antimicrobial agents (Patel et al., 2017).
Applications in Chemistry
Selective Sensing of Metal Ions : A fluorescent sensor based on quinoline derivatives has been developed for the selective detection of cadmium over zinc ions. This sensor demonstrates the potential utility of quinoline-based compounds in environmental monitoring and analytical chemistry (Zhou et al., 2012).
Applications in Tuberculosis Treatment
Antituberculosis Agents : Compounds based on the 2-(quinolin-4-yloxy)acetamide framework have been identified as potent inhibitors of Mycobacterium tuberculosis, including drug-susceptible and drug-resistant strains. These findings underscore the potential of quinoline derivatives in developing new treatments for tuberculosis (Pissinate et al., 2016).
Propiedades
IUPAC Name |
N-(2-chlorophenyl)-2-quinolin-8-ylsulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2OS/c18-13-7-1-2-8-14(13)20-16(21)11-22-15-9-3-5-12-6-4-10-19-17(12)15/h1-10H,11H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMBFCTNUESMLTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CSC2=CC=CC3=C2N=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2448233.png)

![benzo[d][1,3]dioxol-5-yl(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone](/img/structure/B2448236.png)


![(3R,4S)-3-Amino-1,8-dioxaspiro[4.5]decan-4-ol;hydrochloride](/img/structure/B2448242.png)

![7-[3-[(4-Chlorophenyl)sulfonylmethyl]-4-nitrophenyl]-2-[3-(2,5-dimethylpyrrol-1-yl)thiophen-2-yl]pyrazolo[1,5-a]pyrimidine](/img/structure/B2448246.png)



